Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with:
- A methyl ester at position 2.
- A benzodioxol-5-yl acetamido group at position 2, which may contribute to electronic effects or receptor-binding interactions.
- A hydrochloride salt, likely improving solubility for pharmacological applications.
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S.ClH/c1-21(2)10-13-17(20(26)27-5)19(30-18(13)22(3,4)24-21)23-16(25)9-12-6-7-14-15(8-12)29-11-28-14;/h6-8,24H,9-11H2,1-5H3,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPCWSIZWULQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures , substituents , synthetic routes , and physicochemical properties .
Key Findings:
Core Structure Diversity: The target compound’s thieno[2,3-c]pyridine core distinguishes it from thiazolo-pyrimidine () or thiophene-pyrazole hybrids (). In contrast, thiazolo-pyrimidine derivatives (e.g., 11a) exhibit planar aromatic systems, favoring π-π stacking interactions .
Substituent Effects :
- The benzodioxol-5-yl group in the target compound contrasts with the 5-methylfuran-2-yl group in 11a. Benzodioxole’s electron-rich aromatic system may enhance metabolic stability compared to furan’s susceptibility to oxidation .
- The tetramethylated ring in the target compound likely increases steric hindrance, reducing reactivity but improving membrane permeability versus unmethylated analogs (e.g., ’s compound) .
Synthetic Approaches :
- The target compound’s synthesis may involve amidation (for the acetamido group) and esterification , akin to methods in (condensation with aldehydes) and (Boc protection).
- Yields for similar reactions (e.g., 68% for 11a) suggest challenges in multi-step syntheses due to steric hindrance or intermediate instability .
Physicochemical Properties: The hydrochloride salt in the target compound improves aqueous solubility, critical for bioavailability. This contrasts with neutral derivatives like 11a/b, which rely on polar groups (e.g., cyano) for solubility .
Research Implications and Limitations
- Pharmacological Potential: The benzodioxole and tetramethylated ring suggest CNS activity, though direct bioactivity data for the target compound are absent in the provided evidence.
- Synthetic Challenges : Multi-step routes (hypothesized for the target) may require optimization to improve yields, as seen in ’s moderate 57–68% yields.
- Limitations : The evidence lacks direct data on the target compound’s synthesis, stability, or bioactivity. Comparisons are inferred from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
